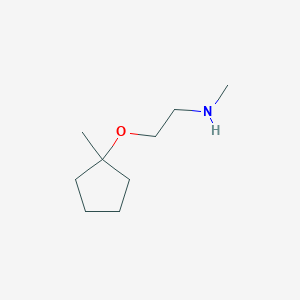
N-Methyl-2-(1-methylcyclopentyl)oxyethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “N-Methyl-2-(1-methylcyclopentyl)oxyethanamine” are not available, related compounds such as N-methylated polypeptides have been synthesized through the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . The synthesis of cyclopentyl methyl ether, which shares some structural similarities, has been achieved through a gas phase catalytic reaction .Applications De Recherche Scientifique
Alkaloid Derivatives and Cytotoxic Activity
- Alkaloid Derivatives : N-Methyl-2-(1-methylcyclopentyl)oxyethanamine, as part of the haouamine class of alkaloids from Aplidium haouarianum, has been identified for its novel chemical structure and properties. Haouamine A exhibits selective cytotoxic activity against human colon carcinoma cell lines (Garrido et al., 2003).
Carbonium Ion Formation
- Stable Carbonium Ions : Research on 1-Methylcyclopentyl cation, derived from compounds like this compound, provides insights into carbonium ion stability and isomerization processes in organic chemistry (Olah et al., 1967).
Polyamine Analogue's Role in Cell Death
- Polyamine Analogue and Programmed Cell Death : A polyamine analogue, structurally related to this compound, demonstrated its role in inducing programmed cell death, particularly in cancer research (Ha et al., 1997).
Influence on Monoamine Oxidase Inhibitors
- Monoamine Oxidase Inhibition : Stereochemical variations in cycloaliphatic rings, akin to this compound, have been explored for designing selective human monoamine oxidase B inhibitors, vital in neuropharmacology (D'Ascenzio et al., 2014).
Nonheme Iron Complexes and Alkane Oxidation
- Alkane Oxidation by Nonheme Iron Complexes : Nonheme oxoiron(IV) complexes containing structural analogs of this compound have shown potential in oxidizing strong C-H bonds at room temperature, contributing to the understanding of nonheme iron enzymes (Kaizer et al., 2004).
Maillard Reaction and Antioxidative Activity
- Maillard Reaction Products : this compound-related compounds have been identified in Maillard reaction products, showing potential antioxidative activity, relevant in food chemistry (Tressl et al., 1998).
Anti-Inflammatory and Antioxidant Studies
- Anti-Inflammatory Properties : Research on N-Palmitoyl-ethanolamine derivatives, structurally similar to this compound, has demonstrated significant anti-inflammatory and antioxidant properties, indicating potential therapeutic applications (Saturnino et al., 2017).
Propriétés
IUPAC Name |
N-methyl-2-(1-methylcyclopentyl)oxyethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(5-3-4-6-9)11-8-7-10-2/h10H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBCDMOWRUZUJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1)OCCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2293567-44-7 |
Source


|
| Record name | methyl({2-[(1-methylcyclopentyl)oxy]ethyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3E)-3-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2375564.png)

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,3-dimethylbutanamide](/img/structure/B2375569.png)
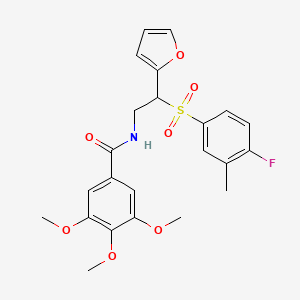
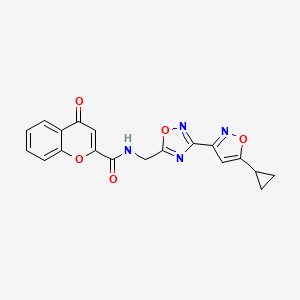
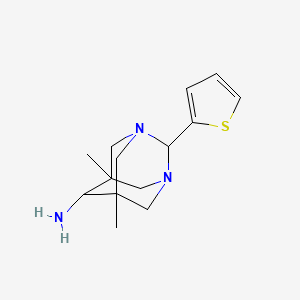
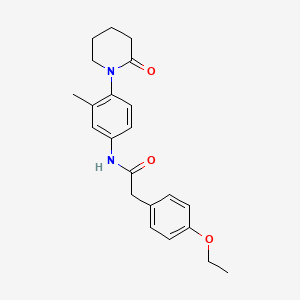
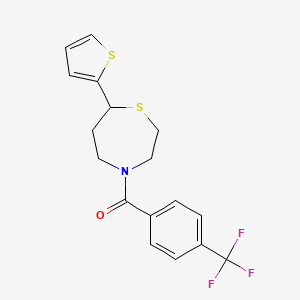
![6-Methyl-2-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2375579.png)



